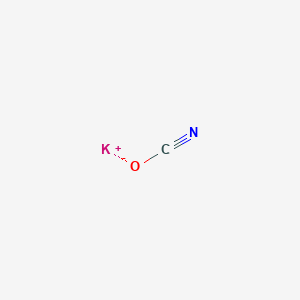

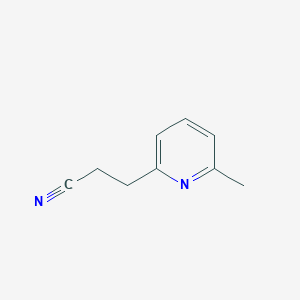

![molecular formula C43H40N6O3 B148760 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid CAS No. 752179-89-8](/img/structure/B148760.png)

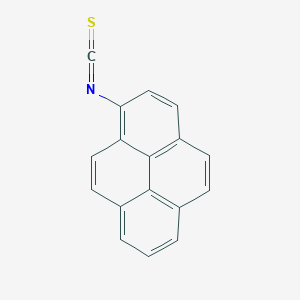

5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Biological Evaluation

The first paper discusses the synthesis of a series of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters, which were then tested for their antiproliferative effects against breast cancer cell lines. The compounds showed promising results, with some exhibiting greater effects than cisplatin, a reference compound. Specifically, compound 2e with a 5-fluoro-2-hydroxyphenyl substituent was the most active, indicating the potential of these compounds as leads for cancer therapeutics .

Catalytic Hydrolysis by Imidazole-4-carbohydroxamic Acids

The second paper focuses on the synthesis of imidazole-4-carbohydroxamic acids and their N-methylhydroxamic acid derivative from imidazolecarboxylic acid and hydroxylamines. These compounds were used to catalyze the hydrolysis of p-nitrophenyl acetate. The study found that the hydrolysis proceeds through the formation of an acetyl hydroxamate intermediate, with the deacylation of this intermediate being assisted by the intramolecular imidazole group. This assistance by the imidazole group enhances the overall efficiency of the catalysis .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid, they do provide insight into the structural components that contribute to the activity of similar compounds. The presence of the imidazole ring, as seen in the hydrolytic catalysts, is a key feature that can influence the reactivity and interaction with biological targets .

Chemical Reactions Analysis

The papers describe the synthesis of imidazole derivatives and their subsequent use in biological evaluations or as catalysts in chemical reactions. The antiproliferative effects against cancer cell lines and the catalytic efficiency in hydrolysis reactions suggest that the imidazole core structure is versatile and can be functionalized to achieve desired biological or chemical properties .

Physical and Chemical Properties Analysis

The specific physical and chemical properties of 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid are not detailed in the provided papers. However, the papers do indicate that the substitution patterns on the imidazole ring can significantly affect the biological activity and catalytic properties of these compounds. This suggests that the physical and chemical properties of such compounds can be fine-tuned by altering their chemical structure .

Applications De Recherche Scientifique

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives are explored for their potential in cancer treatment due to their ability to interact with DNA and inhibit various enzymes involved in cancer progression. Bis(2-chloroethyl)amino derivatives of imidazole, for instance, have shown promise in preclinical testing for their antitumor properties. Studies focus on synthesizing compounds with different biological activities, including potential anticancer effects, by modifying imidazole structures (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Pharmacophores Design for Kinase Inhibitors

The design and synthesis of imidazole scaffolds are also significant in the development of kinase inhibitors. These inhibitors, particularly for p38 mitogen-activated protein (MAP) kinase, are crucial in the research for treatments of inflammatory diseases. The structural analysis and activity studies of tri- and tetra-substituted imidazole derivatives provide insights into the molecular basis for enzyme inhibition, offering a pathway for developing new therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Role in Neuroprotection

Research into neuroprotective agents for treating cerebrovascular stroke has identified compounds with imidazole frameworks as potential candidates. These compounds, through their interaction with various molecular targets, could mitigate the complex signaling cascade following a stroke, demonstrating the versatility of imidazole derivatives in medical research beyond their traditional scope (Karsy, Brock, Guan, Taussky, Kalani, & Park, 2017).

Antioxidant Properties

Hydroxycinnamic acids, which can be structurally related to imidazole derivatives through their bioactivity, have been studied extensively for their antioxidant properties. These studies often focus on understanding the structure-activity relationships, providing a foundation for designing more potent antioxidant molecules and exploring their therapeutic applications in oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Propriétés

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUFJDFACFQQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H40N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Trityl Olmesartan Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

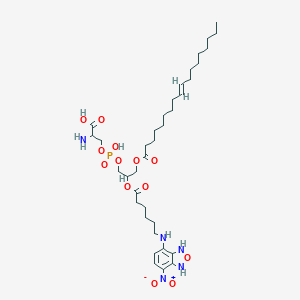

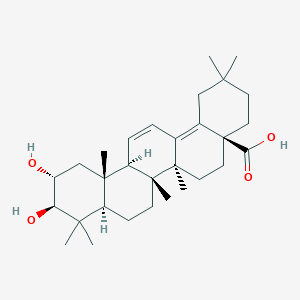

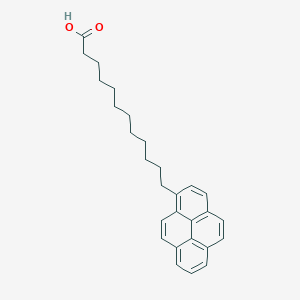

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)

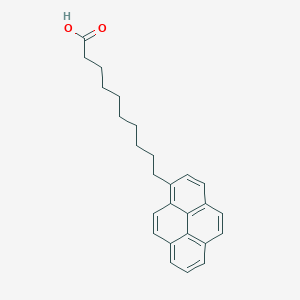

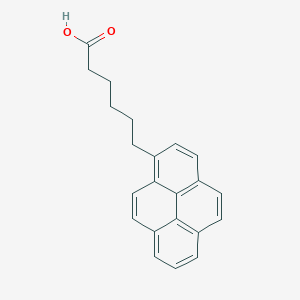

![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)